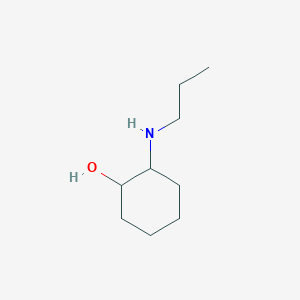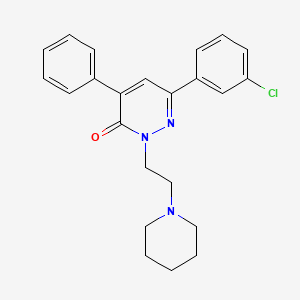
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide: is a synthetic compound known for its antioxidant properties. It is composed of four sterically hindered phenols linked through an ethanediamide core. This compound is primarily used to stabilize polymers, particularly polyethylene and polypropylene, by preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide typically involves the following steps:
Base-catalyzed Michael addition: Methyl acrylate is added to 2,6-di-tert-butylphenol to form an intermediate butyl-phloretic ester.
High-temperature transesterification: The intermediate is then reacted with ethanediamide at high temperatures to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of methyl acrylate and 2,6-di-tert-butylphenol are reacted in the presence of a base catalyst.
Purification: The intermediate product is purified and then subjected to high-temperature transesterification with ethanediamide.
Quality control: The final product is tested for purity and the presence of any tri-ester impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions to regenerate the phenolic groups.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Regenerated phenolic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and prevent oxidative degradation.
Biology: Investigated for its potential to protect biological molecules from oxidative damage.
Medicine: Explored for its potential therapeutic effects in preventing oxidative stress-related diseases.
Comparaison Avec Des Composés Similaires
N~1~,N~1~,N~2~,N~2~-Tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)ethanediamide is unique due to its high stability and low volatility. Similar compounds include:
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as an antioxidant in various industrial applications.
These compounds share similar antioxidant properties but differ in their chemical structures and specific applications.
Propriétés
| 89635-33-6 | |
Formule moléculaire |
C58H84N2O6 |
Poids moléculaire |
905.3 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(3,5-ditert-butyl-4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C58H84N2O6/c1-51(2,3)37-25-33(26-38(45(37)61)52(4,5)6)59(34-27-39(53(7,8)9)46(62)40(28-34)54(10,11)12)49(65)50(66)60(35-29-41(55(13,14)15)47(63)42(30-35)56(16,17)18)36-31-43(57(19,20)21)48(64)44(32-36)58(22,23)24/h25-32,61-64H,1-24H3 |
Clé InChI |
KJJRVMAFGKVVMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)C(=O)N(C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


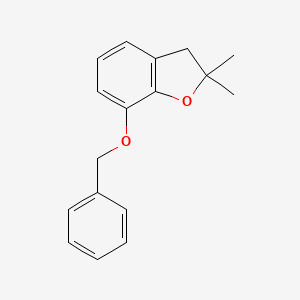
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)

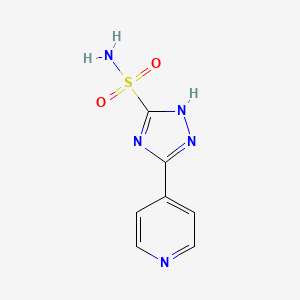


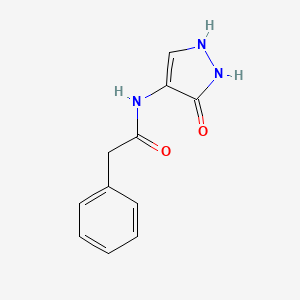
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
